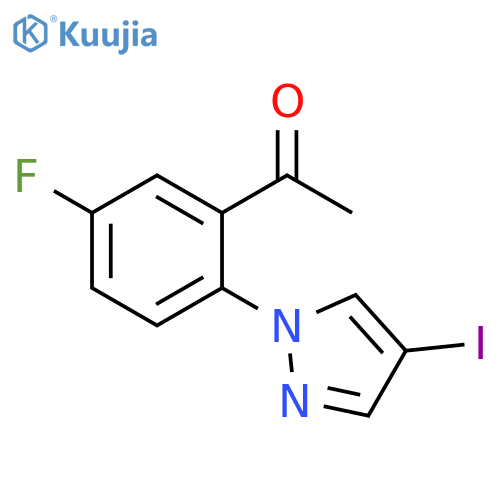

Cas no 1343196-85-9 (1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one)

1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one

- Ethanone, 1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]-

- 1-(5-Fluoro-2-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

- AKOS013754217

- CS-0274855

- 1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one

- EN300-1293364

- 1343196-85-9

-

- インチ: 1S/C11H8FIN2O/c1-7(16)10-4-8(12)2-3-11(10)15-6-9(13)5-14-15/h2-6H,1H3

- InChIKey: RCDCEXZDSCLHQX-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC(F)=CC=C1N1C=C(I)C=N1)C

計算された属性

- せいみつぶんしりょう: 329.96654g/mol

- どういたいしつりょう: 329.96654g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 34.9Ų

じっけんとくせい

- 密度みつど: 1.78±0.1 g/cm3(Predicted)

- ふってん: 391.8±37.0 °C(Predicted)

- 酸性度係数(pKa): -1.54±0.10(Predicted)

1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1293364-0.5g |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 0.5g |

$699.0 | 2023-06-06 | ||

| Enamine | EN300-1293364-2.5g |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 2.5g |

$1428.0 | 2023-06-06 | ||

| Enamine | EN300-1293364-2500mg |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 2500mg |

$1089.0 | 2023-09-30 | ||

| Enamine | EN300-1293364-0.05g |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 0.05g |

$612.0 | 2023-06-06 | ||

| Enamine | EN300-1293364-5000mg |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 5000mg |

$1614.0 | 2023-09-30 | ||

| Enamine | EN300-1293364-1000mg |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 1000mg |

$557.0 | 2023-09-30 | ||

| Enamine | EN300-1293364-10.0g |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 10g |

$3131.0 | 2023-06-06 | ||

| Enamine | EN300-1293364-50mg |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 50mg |

$468.0 | 2023-09-30 | ||

| Enamine | EN300-1293364-250mg |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 250mg |

$513.0 | 2023-09-30 | ||

| Enamine | EN300-1293364-0.25g |

1-[5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenyl]ethan-1-one |

1343196-85-9 | 0.25g |

$670.0 | 2023-06-06 |

1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one 関連文献

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-oneに関する追加情報

Introduction to 1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one (CAS No. 1343196-85-9)

1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by the CAS number 1343196-85-9, represents a fusion of fluorinated aromatic structures and heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and development. The presence of both fluorine and iodine substituents introduces unique electronic and steric properties, which can be exploited to modulate biological activity and improve pharmacokinetic profiles.

The molecular framework of 1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one consists of a phenyl ring substituted with a fluoro group at the 5-position and an ethanone moiety at the 2-position, further functionalized with a 4-iodo-substituted 1H-pyrazole ring. This structural configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for therapeutic intervention. The pyrazole ring, in particular, is well-documented for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one with biological targets. Studies indicate that the fluorine atom can enhance metabolic stability by preventing rapid deactivation, while the iodine substituent may facilitate interactions with specific binding pockets in proteins. These features make the compound an attractive scaffold for designing novel therapeutic agents.

In the context of drug discovery, the synthesis of 1-5-fluoro-2-(4-iodo-1H-pyrazol-1-y)phenylethanone has been optimized to achieve high yields and purity. Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular architecture efficiently. These techniques not only improve scalability but also allow for rapid diversification of the compound library for high-throughput screening.

The pharmacological potential of CAS No. 1343196-859 has been explored in several preclinical studies. Initial assays suggest that this compound exhibits inhibitory activity against key enzymes involved in disease pathways. For instance, its interaction with kinases and phosphodiesterases has been investigated, revealing promising results in vitro. The fluorinated aromatic core is particularly noteworthy for its ability to modulate enzyme selectivity, a crucial factor in minimizing side effects associated with drug therapy.

Moreover, the structural features of 1-fluoro-substituted pyrazolylphenylethanone derivatives have been compared with known drugs to identify structural alerts and optimize lead compounds. Comparative molecular field analysis (CoMFA) and comparative quantum chemical analysis (CoQC) have been utilized to evaluate steric and electronic properties, guiding medicinal chemists toward more effective derivatives.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorine atoms are frequently incorporated into drug molecules due to their ability to enhance lipophilicity, metabolic stability, and binding affinity. In CAS No. 1343196–85–9, the fluorine atom at the 5-position of the phenyl ring contributes to these desirable properties, making it a valuable component in drug design. Additionally, the iodine substituent at the pyrazole ring provides a handle for further derivatization via nucleophilic substitution reactions, allowing for rapid expansion of the chemical space.

Recent studies have also highlighted the importance of fluorinated heterocycles in medicinal chemistry. Pyrazoles containing fluorine substituents have shown enhanced bioavailability and reduced susceptibility to metabolic degradation. The combination of fluoro and iodo groups in CAS No. 1343196–85–9 thus positions it as a versatile scaffold for developing next-generation therapeutics.

The synthesis of CAS No. 1343196–85–9 involves multiple steps, each requiring careful optimization to ensure high regioselectivity and yield. Key synthetic transformations include Suzuki-Miyaura cross-coupling reactions to introduce the pyrazole moiety and Friedel-Crafts acylation for the ethanone group. These reactions are typically conducted under inert conditions using palladium catalysts to prevent side reactions.

In conclusion,CAS No 1343196–85–9 represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of fluorinated aromatic structures and heterocyclic moieties makes it an attractive candidate for further development into novel therapeutic agents. Ongoing studies aim to elucidate its mechanism of action and explore its efficacy in preclinical models.

1343196-85-9 (1-5-fluoro-2-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one) 関連製品

- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)

- 1242268-00-3(Methyl 2-{3-(tert-butoxycarbonyl)amino-1-pyrrolidinyl}-5-nitronicotinate)

- 1342446-49-4(4-bromo-1-2-(2-methoxyethoxy)ethyl-1H-pyrazol-3-amine)

- 2177060-36-3(N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine)

- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)

- 2138264-23-8(2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-)

- 2138211-10-4(7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol)

- 2172477-62-0(4-(3-hydroxyoxan-3-yl)oxane-4-carboxylic acid)

- 1893221-28-7(1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine)

- 2034370-99-3(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzene-1-sulfonamide)